molecular formula C20H19N3O3S2 B11053621 N'-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide

N'-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide

Cat. No.: B11053621
M. Wt: 413.5 g/mol
InChI Key: GBXYXRBZZRDFGZ-UHFFFAOYSA-N
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Description

N’-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide is a complex organic compound that belongs to the thiazolidine class of heterocyclic compounds. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .

Preparation Methods

The synthesis of N’-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidine with 4-methylbenzohydrazide under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Chemical Reactions Analysis

N’-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in various preclinical studies.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

N’-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide can be compared with other thiazolidine derivatives, such as:

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

N'-[2-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide

InChI

InChI=1S/C20H19N3O3S2/c1-13-7-9-15(10-8-13)18(25)22-21-17(24)11-16-19(26)23(20(27)28-16)12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,21,24)(H,22,25)

InChI Key

GBXYXRBZZRDFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)CC2C(=O)N(C(=S)S2)CC3=CC=CC=C3

Origin of Product

United States

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